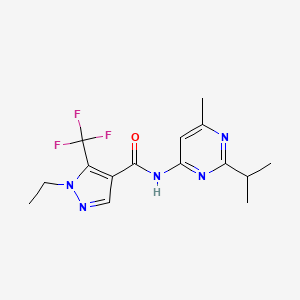![molecular formula C11H16FNO4S2 B7574006 3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide](/img/structure/B7574006.png)
3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers and autoimmune diseases.
Wirkmechanismus
3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide is a selective inhibitor of BTK, a protein that plays a crucial role in B-cell receptor (BCR) signaling. By inhibiting BTK activity, 3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide prevents the activation and proliferation of cancer cells and modulates the immune system's response in autoimmune diseases.
Biochemical and Physiological Effects:
3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide has been shown to have potent antitumor activity in preclinical models of various types of cancers. It has also been shown to have immunomodulatory effects, making it a potential treatment option for autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide in lab experiments include its potent antitumor activity and immunomodulatory effects, making it a potential treatment option for various types of cancers and autoimmune diseases. However, the limitations of using 3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
Zukünftige Richtungen
The future directions for 3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide include further preclinical studies to determine its efficacy and safety in humans, clinical trials to evaluate its potential as a treatment option for various types of cancers and autoimmune diseases, and the development of more potent and selective BTK inhibitors.
Synthesemethoden
The synthesis of 3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide involves several steps, including the reaction of 3-fluorobenzyl chloride with sodium methoxide, the reaction of the resulting intermediate with N-methylpropane-1-sulfonamide, and the final sulfonamide formation. The purity and yield of the final product are essential for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide has been studied extensively in preclinical models of various types of cancers, including lymphoma, leukemia, and solid tumors. In these studies, 3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide has shown potent antitumor activity by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that plays a crucial role in the survival and proliferation of cancer cells.
In addition to its antitumor activity, 3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide has also been shown to have immunomodulatory effects, making it a potential treatment option for autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO4S2/c1-13-19(16,17)7-3-6-18(14,15)9-10-4-2-5-11(12)8-10/h2,4-5,8,13H,3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBRMLMIHNSYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCCS(=O)(=O)CC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-2-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B7573926.png)
![5,6-Dimethyl-3-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]pyridazine-4-carboxamide](/img/structure/B7573935.png)
![1-[2-[1-[(1-Phenyltriazol-4-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B7573937.png)
![3-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carboxamide](/img/structure/B7573945.png)
![6-Chloro-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7573951.png)
![7-[(7-chloro-1,3-benzodioxol-5-yl)methyl]-3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573954.png)
![2-[(4-Aminoquinazolin-2-yl)methyl-methylamino]acetonitrile](/img/structure/B7573961.png)
![2-(4-cyanoanilino)-N-cyclopropyl-N-[1-(furan-2-yl)ethyl]acetamide](/img/structure/B7573965.png)


![3-[1-(4-Chloro-2-cyanophenyl)piperidin-3-yl]propanamide](/img/structure/B7573994.png)
![6-Azaspiro[2.5]octan-6-yl-(4-phenyloxan-4-yl)methanone](/img/structure/B7573999.png)
![4-[[2-(Trifluoromethylsulfonyl)anilino]methyl]oxan-4-ol](/img/structure/B7574002.png)
